molecular formula C24H29NaO5 B194447 贝前列素钠 CAS No. 88475-69-8

贝前列素钠

货号: B194447
CAS 编号: 88475-69-8
分子量: 420.5 g/mol
InChI 键: YTCZZXIRLARSET-LCIAKFPNSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beraprost sodium is the organic sodium salt of beraprost. It is used in the treatment of chronic arterial occlusive disease and primary pulmonary hypertension in Japan. It has a role as an antihypertensive agent, a platelet aggregation inhibitor, a prostaglandin receptor agonist, a vasodilator agent and an anti-inflammatory agent. It contains a beraprost(1-).

生化分析

Biochemical Properties

Beraprost Sodium is an analog of prostacyclin PGI2 . It affects vasodilation, which in turn lowers blood pressure . Beraprost Sodium also inhibits platelet aggregation .

Cellular Effects

Beraprost Sodium has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury . It is known to have a significant impact on various types of cells and cellular processes, particularly influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Beraprost Sodium involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an analog of prostacyclin PGI2, Beraprost Sodium exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the drug has a bioavailability of 50-70% and an elimination half-life of 35-40 minutes .

Dosage Effects in Animal Models

The effects of Beraprost Sodium vary with different dosages in animal models . The drug is administered orally as a pill available in strength of 20 mcg, with a dose range from 60 to 180 mcg in divided doses after meals .

Metabolic Pathways

Beraprost Sodium is involved in several metabolic pathways, interacting with various enzymes or cofactors .

Transport and Distribution

It is known that the drug is administered orally and has a bioavailability of 50-70% .

Subcellular Localization

It is known that the drug is an analog of prostacyclin PGI2 and exerts its effects at the molecular level .

属性

CAS 编号

88475-69-8

分子式

C24H29NaO5

分子量

420.5 g/mol

IUPAC 名称

sodium;4-[(2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate

InChI

InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17?,19-,20-,21+,23+;/m1./s1

InChI 键

YTCZZXIRLARSET-LCIAKFPNSA-M

SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]

手性 SMILES

CC#CCC(C)[C@@H](/C=C/C1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]

规范 SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]

外观

White Solid

熔点

204-206°C

88430-50-6
88475-69-8

Pictograms

Acute Toxic

纯度

> 95%

数量

Milligrams-Grams

相关CAS编号

88430-50-6 (Parent)

同义词

Sodium 2,3,3a-8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-ynyl)-1H-cyclopenta[b]benzofuran-5-butanoate;  dl-4-[(1R,2R,3aS,8bS)-2,3,3a,8b-Tetrahydro-2-hydroxy-[(3S,4RS)-3-hydroxy-4-methyl-oct-6-yne-(E)-1-enyl]-5-cyclopenta[b]benzofuranyl]butanoic

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beraprost sodium
Reactant of Route 2
Beraprost sodium
Reactant of Route 3
Beraprost sodium
Reactant of Route 4
Beraprost sodium
Reactant of Route 5
Reactant of Route 5
Beraprost sodium
Reactant of Route 6
Reactant of Route 6
Beraprost sodium
Customer
Q & A

Q1: What is Beraprost sodium and what is its mechanism of action?

A1: Beraprost sodium is an orally active analog of Epoprostenol (Prostaglandin I2, PGI2) [, ]. It binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor found on various cell types, including smooth muscle cells and platelets [, ].

Q2: What are the downstream effects of Beraprost sodium binding to the IP receptor?

A2: Binding to the IP receptor activates adenylate cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels [, ]. This results in several physiological effects, primarily:

  • Vasodilation: Relaxation of vascular smooth muscle cells, widening blood vessels and improving blood flow [, , , , , ].
  • Anti-platelet aggregation: Inhibition of platelet activation and aggregation, reducing blood clot formation [, , , , , ].

Q3: Does Beraprost sodium act on the endothelium?

A3: Yes, Beraprost sodium can elicit both endothelium-dependent and -independent vasodilation. Endothelium-dependent vasodilation involves nitric oxide (NO) production through activation of protein kinase A (PKA) in endothelial cells [].

Q4: How does Beraprost sodium affect vascular smooth muscle cells?

A4: Beraprost sodium inhibits the proliferation and glycosaminoglycan (GAG) synthesis of vascular smooth muscle cells (SMCs) without affecting their hypertrophy, potentially contributing to its anti-arteriosclerotic effects [].

Q5: Does Beraprost sodium have any anti-inflammatory effects?

A5: Research suggests that Beraprost sodium might exert anti-inflammatory effects by reducing the production of cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor (TNF) from alveolar macrophages []. It also shows potential to suppress oxidative stress in lung alveolar epithelial cells exposed to lipopolysaccharide [].

Q6: What is the molecular formula and weight of Beraprost sodium?

A6: The molecular formula of Beraprost sodium is C26H37NaO6, and its molecular weight is 468.56 g/mol.

Q7: How does the structure of Beraprost sodium relate to its activity?

A7: Beraprost sodium, a stable PGI2 analog, derives its activity from its structural similarity to PGI2. The specific modifications in its structure, including the replacement of the labile enol ether moiety with a more stable phenol group, contribute to its improved stability and oral bioavailability compared to PGI2 [].

Q8: How stable is Beraprost sodium and what are the strategies to improve its stability?

A8: Beraprost sodium demonstrates greater chemical stability compared to PGI2, allowing for oral administration [, ]. Research indicates that complexing Beraprost sodium with cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CyD) can further enhance its stability and control its transdermal delivery [].

Q9: How is Beraprost sodium absorbed and metabolized?

A9: Beraprost sodium is designed for oral administration and is well-absorbed [, , ]. Although the specific metabolic pathways are not detailed in the abstracts, they likely involve similar pathways as other prostaglandins.

Q10: What is the duration of action of Beraprost sodium?

A10: Beraprost sodium exerts a relatively long-lasting action on the central nervous system (CNS) when administered intravenously []. Oral administration provides a sustained effect with a peak concentration observed around 12 weeks after treatment [].

Q11: What cell-based assays have been used to study Beraprost sodium?

A11: Cell-based studies using cultured aortic cells have shown that Beraprost sodium can restore the increased transendothelial permeation of albumin induced by high glucose concentrations, suggesting its potential in addressing diabetic complications [].

Q12: What animal models have been used to investigate the effects of Beraprost sodium?

A12: Various animal models have been employed to study Beraprost sodium, including:

  • Rats: Models of pulmonary hypertension [], diabetic nephropathy [, , ], skin flap survival [], and intestinal transplantation [].
  • Mice: Models for assessing bleeding time [] and transdermal delivery [].
  • Rabbits: Models for investigating peripheral circulatory disturbances [], ear artery responses [], and the effects on laurate-induced peripheral vascular occlusion [].
  • Dogs: Models for assessing hemodynamic effects and responses in pulmonary hypertension [].

Q13: What clinical conditions have been studied in clinical trials with Beraprost sodium?

A13: Several clinical trials have investigated the efficacy of Beraprost sodium in various conditions, including:

  • Intermittent Claudication: Demonstrating improvement in pain-free walking distance in patients with arteriosclerosis obliterans [, , ].
  • Diabetic Nephropathy: Showing potential in reducing urinary albumin excretion, improving renal function markers, and modulating inflammatory markers [, , , ].
  • Pulmonary Hypertension: Investigating its effects on hemodynamics and cardiac function in dogs [] and its potential for treating pulmonary hypertension associated with left ventricular systolic dysfunction (PH-HFrEF) in humans [].
  • Chronic Diabetic Foot Ulcer: A randomized trial indicated a significant increase in the wound healing rate with Beraprost sodium treatment [].
  • Raynaud's Phenomenon: Demonstrating potential for treating mild forms of Raynaud's phenomenon in patients with systemic sclerosis (SSc) [].
  • Thrombotic Thrombocytopenic Purpura (TTP): A case report suggests potential benefits as an adjunctive treatment for refractory TTP [].

Q14: What is the safety profile of Beraprost sodium?

A14: Beraprost sodium is generally well-tolerated. Clinical trials reported common side effects including:

  • Gastrointestinal disorders []
  • Headaches [, , , ]
  • Skin disorders []
  • Facial flushing [, ]
  • Hypotension []

Q15: What strategies have been explored for improving the delivery of Beraprost sodium?

A15: Research suggests that transdermal delivery of Beraprost sodium can be enhanced and controlled by combining it with oleic acid and HP-β-CyD []. This approach holds promise for targeted delivery and improved bioavailability.

  • Urinary albumin excretion rate (UAER): A commonly used marker for assessing the progression of diabetic nephropathy, showing reduction with Beraprost sodium treatment [, , , ].
  • Serum cystatin C (Cys-C): A marker of renal function, showing decreased levels with Beraprost sodium treatment in patients with early diabetic nephropathy [, ].
  • Inflammatory markers: Studies indicate that Beraprost sodium can reduce the levels of serum high-sensitivity C-reactive protein (hs-CRP) and tumor necrosis factor-alpha (TNF-α) in patients with diabetic nephropathy [].
  • Endothelial function markers: Research suggests that Beraprost sodium can improve endothelium-dependent vasodilation and reduce oxidative stress, as indicated by changes in flow-mediated dilation and urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。